molecular formula C18H23N5O3 B2816833 8-(4-ethoxyphenyl)-N-(2-methylpropyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946361-33-7

8-(4-ethoxyphenyl)-N-(2-methylpropyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2816833
CAS No.: 946361-33-7
M. Wt: 357.414
InChI Key: OSZMPLHGUNDRSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-ethoxyphenyl)-N-(2-methylpropyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide is a complex heterocyclic compound. It belongs to the class of imidazo[2,1-c][1,2,4]triazines, which are known for their diverse biological activities and potential therapeutic applications. This compound features a unique structure that includes an ethoxyphenyl group, an isobutyl group, and a tetrahydroimidazo[2,1-c][1,2,4]triazine core.

Mechanism of Action

The mechanism of action of 8-(4-ethoxyphenyl)-N-(2-methylpropyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, inhibiting their activity and leading to various biological effects . For example, it may inhibit the activity of viral enzymes, preventing viral replication, or interact with cancer cell receptors, inducing apoptosis .

Properties

IUPAC Name

8-(4-ethoxyphenyl)-N-(2-methylpropyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O3/c1-4-26-14-7-5-13(6-8-14)22-9-10-23-17(25)15(20-21-18(22)23)16(24)19-11-12(2)3/h5-8,12H,4,9-11H2,1-3H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSZMPLHGUNDRSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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